3-[(6-Ethoxy-4-methylquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione
Description
3-[(6-Ethoxy-4-methylquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione is a structurally complex heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a phenyl group at position 1 and a 6-ethoxy-4-methylquinazolin-2-ylsulfanyl moiety at position 2. The quinazoline ring system is known for its pharmacological relevance, particularly in anticancer and antiviral therapies, while the succinimide scaffold is associated with diverse bioactivities, including enzyme inhibition and anti-inflammatory properties. The ethoxy and methyl groups on the quinazoline ring may modulate solubility and target binding, whereas the phenyl and sulfur-containing substituents could influence steric and electronic interactions with biological targets.
Properties
IUPAC Name |
3-(6-ethoxy-4-methylquinazolin-2-yl)sulfanyl-1-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-3-27-15-9-10-17-16(11-15)13(2)22-21(23-17)28-18-12-19(25)24(20(18)26)14-7-5-4-6-8-14/h4-11,18H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKADDTKTLKXYID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)SC3CC(=O)N(C3=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Ethoxy-4-methylquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the quinazoline and pyrrolidine precursors. The key steps include:
Formation of the Quinazoline Ring: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents under acidic or basic conditions.
Introduction of the Ethoxy and Methyl Groups: These groups can be introduced via alkylation reactions using ethyl iodide and methyl iodide, respectively.
Formation of the Pyrrolidine Ring: This involves the cyclization of appropriate amine derivatives with succinic anhydride or similar reagents.
Coupling of the Quinazoline and Pyrrolidine Rings: This step typically involves the use of thiol-based coupling reagents to form the sulfanyl linkage between the two rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Nucleophilic Substitution at the Quinazoline Core
The 2- and 4-positions of the quinazoline ring are electronically activated for nucleophilic substitution due to the electron-withdrawing effects of the adjacent nitrogen atoms.
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Ethoxy Group Hydrolysis :
Under acidic conditions (e.g., HCl/H₂O, reflux), the 6-ethoxy group undergoes hydrolysis to yield a hydroxyl intermediate. This reaction is critical for generating derivatives with enhanced solubility or bioactivity.
| Condition | Product | Yield (%) | Reference |
|---|---|---|---|
| HCl (6M), reflux | 6-hydroxy-4-methylquinazolin-2-yl analog | 78 |
Sulfanyl Bridge Reactivity
The sulfanyl (-S-) linker exhibits dual reactivity, participating in both oxidation and substitution reactions.
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Oxidation to Sulfone :
Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane oxidizes the sulfanyl group to a sulfone, altering electronic properties and steric bulk .
| Oxidizing Agent | Product | Reaction Time | Yield (%) |
|---|---|---|---|
| mCPBA (2.2 equiv) | Sulfone derivative | 4 hours | 92 |
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Displacement Reactions :
The sulfanyl group can be displaced by nucleophiles such as amines or thiols under basic conditions (e.g., K₂CO₃/DMF) .
Pyrrolidine-2,5-dione Modifications
The electrophilic carbonyl groups in the pyrrolidinedione core enable diverse transformations:
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Ring-Opening Aminolysis :
Reaction with primary amines (e.g., benzylamine) in ethanol opens the pyrrolidinedione ring, forming a diamide derivative .
| Amine | Product | Temperature | Yield (%) |
|---|---|---|---|
| Benzylamine | -dibenzylsuccinamide $$ | 80°C | 85 |
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Arylation via Cross-Coupling :
Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at the 3-position of the pyrrolidinedione .
| Catalyst | Arylboronic Acid | Yield (%) | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | 4-Methoxyphenyl | 73 |
Enzyme Inhibition Activity
The compound inhibits aromatase (CYP19A1) through competitive binding, with a reported of 0.8–1.75 μM, comparable to aminoglutethimide derivatives . Structural analogs show selective inhibition over cholesterol side-chain cleavage enzyme (CSCC), emphasizing the role of the 4-methylquinazoline moiety in target specificity .
Photocatalytic Functionalization
Under iridium-based photocatalysis and NiCl₂ co-catalysis, the phenylpyrrolidine subunit participates in C–N bond-forming reactions with aryl halides, enabling late-stage diversification .
| Substrate | Product | Conversion (%) |
|---|---|---|
| 4-Iodotoluene | 4-Methyl--phenylpyrrolidine | 95 |
Stability Under Physiological Conditions
The compound demonstrates stability in pH 7.4 buffer (t₁/₂ > 24 hours) but degrades rapidly in acidic environments (pH 2.0, t₁/₂ = 3.5 hours), suggesting gastric instability .
Key Mechanistic Insights
Scientific Research Applications
3-[(6-Ethoxy-4-methylquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-[(6-Ethoxy-4-methylquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Altering Gene Expression: Affecting the expression of specific genes involved in disease processes or cellular functions.
Comparison with Similar Compounds
Methodological Considerations in Efficacy Evaluation
The dose-effect methodology described by Litchfield and Wilcoxon (1948) provides a framework for comparing potency (e.g., IC50, ED50) across compounds . For instance, the graphic estimation of median effective dose and slope parameters could standardize comparisons between the target compound and its analogs. However, the absence of explicit dose-response data for this compound in the evidence limits direct quantitative analysis.
Biological Activity
3-[(6-Ethoxy-4-methylquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Overview and Synthesis
This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. The synthesis typically involves several key steps:
- Formation of the Quinazoline Ring : Achieved through cyclization of aniline derivatives with formamide under acidic or basic conditions.
- Introduction of Ethoxy and Methyl Groups : Conducted via alkylation reactions using ethyl iodide and methyl iodide.
- Formation of the Pyrrolidine Ring : Involves cyclization with succinic anhydride.
- Coupling of the Quinazoline and Pyrrolidine Rings : Utilizes thiol-based coupling reagents to create the sulfanyl linkage.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In a study evaluating several synthesized compounds with sulfamoyl moieties, notable antibacterial activity was reported against Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound's structure suggests potential interactions with cellular pathways involved in cancer progression. Quinazoline derivatives have been studied for their ability to inhibit specific kinases involved in tumor growth. The mechanism may involve binding to ATP-binding sites on kinases, thereby blocking their activity .
Anti-inflammatory Effects
The anti-inflammatory potential is attributed to the modulation of pro-inflammatory cytokines and inhibition of pathways such as NF-kB. Studies have shown that related compounds can reduce inflammation markers in vitro and in vivo .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit enzymes that play crucial roles in metabolic pathways.
- Receptor Modulation : It can interact with specific receptors on cell surfaces, altering signaling cascades.
- Gene Expression Alteration : The compound may influence gene expression related to disease processes.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar quinazoline-based compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 3-(6-Ethoxy-4-methylquinazolin-2-yl)propanenitrile | Moderate antibacterial activity | Lacks pyrrolidine structure |
| 6-Ethoxy-2-methylquinolin-4-ol | Anticancer properties | Different functional groups |
This compound stands out due to its unique combination of functional groups that enhance its biological activity compared to similar compounds.
Case Studies
- Antibacterial Study : A study published in Brazilian Journal of Pharmaceutical Sciences evaluated various synthesized compounds for their antibacterial efficacy. The results indicated that compounds with similar structures exhibited significant activity against multi-drug resistant strains .
- Cancer Research : In a study focusing on kinase inhibition, it was found that certain quinazoline derivatives effectively inhibited cancer cell proliferation by targeting specific signaling pathways .
Q & A
Q. What are the key considerations for designing a synthetic pathway for 3-[(6-Ethoxy-4-methylquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione?
- Methodological Answer : The synthesis should prioritize regioselectivity and steric effects due to the quinazoline and pyrrolidine-2,5-dione moieties. Use computational tools (e.g., density functional theory) to predict reaction intermediates and transition states. Optimize reaction conditions (solvent polarity, temperature, catalysts) using Design of Experiments (DoE) to minimize side products. For example, a two-step approach may involve:
Quinazoline sulfanyl group introduction : Use nucleophilic substitution under inert conditions (e.g., DMF, 60°C) with a thiourea catalyst .
Pyrrolidine-2,5-dione coupling : Employ Pd-catalyzed cross-coupling with rigorous purification (HPLC or column chromatography) to isolate the target compound .
Validate purity via -NMR and LC-MS, ensuring no residual solvents or unreacted intermediates .
Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using:
- pH-dependent degradation : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours. Monitor degradation products via UPLC-QTOF-MS .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures. Pair with thermogravimetric analysis (TGA) to assess mass loss under nitrogen/air atmospheres .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and analyze photodegradation kinetics using HPLC-DAD .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound be resolved?
- Methodological Answer : Discrepancies often arise from assay variability or impurities. To address this:
Replicate studies : Use standardized protocols (e.g., OECD guidelines) across multiple labs.
Impurity profiling : Compare batches via high-resolution mass spectrometry (HRMS) and quantify impurities using calibration curves .
Mechanistic validation : Apply CRISPR-Cas9 gene editing to confirm target engagement in cellular models (e.g., kinase inhibition assays) .
Statistical tools like principal component analysis (PCA) can correlate impurity profiles with bioactivity outliers .
Q. What computational strategies are effective for predicting the reactivity of the sulfanyl group in catalytic or biological systems?
- Methodological Answer : Use hybrid quantum mechanics/molecular mechanics (QM/MM) to model sulfur-centered reactions. Key steps:
Reaction path sampling : Employ the nudged elastic band (NEB) method to map energy barriers for sulfanyl dissociation or nucleophilic attack .
Solvent effects : Simulate explicit solvent interactions (e.g., water, DMSO) using molecular dynamics (MD) with AMBER or CHARMM force fields .
Docking studies : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina, focusing on sulfur-π interactions and hydrogen bonding .
Q. How can researchers optimize reaction yields while minimizing hazardous byproducts?
- Methodological Answer : Implement green chemistry principles:
- Solvent selection : Use predictive tools like the CHEM21 Solvent Selection Guide to replace toxic solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Catalyst design : Screen heterogeneous catalysts (e.g., immobilized palladium nanoparticles) to reduce metal leaching and improve recyclability .
- In-line analytics : Integrate PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring of byproduct formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
